1,2-Dioleoyl-SN-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine] 1,2-Dioleoyl-SN-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine]
Brand Name: Vulcanchem
CAS No.:
VCID: VC14587714
InChI: InChI=1S/C46H84NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42H,3-16,21-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54)/b19-17-,20-18-/t42-/m1/s1
SMILES:
Molecular Formula: C46H84NO11P
Molecular Weight: 858.1 g/mol

1,2-Dioleoyl-SN-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine]

CAS No.:

Cat. No.: VC14587714

Molecular Formula: C46H84NO11P

Molecular Weight: 858.1 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dioleoyl-SN-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine] -

Specification

Molecular Formula C46H84NO11P
Molecular Weight 858.1 g/mol
IUPAC Name 5-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C46H84NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42H,3-16,21-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54)/b19-17-,20-18-/t42-/m1/s1
Standard InChI Key CSYWTOSHKUIHLT-PLQHGIRQSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Introduction

Structural Characteristics and Molecular Design

Core Phospholipid Architecture

The molecule retains the fundamental sn-glycero-3-phosphoethanolamine structure common to biological membranes, with two oleic acid chains (cis-Δ⁹-C18:1) esterified at the sn-1 and sn-2 positions of the glycerol backbone. This configuration provides:

  • A cylindrical molecular geometry favoring bilayer formation

  • Phase transition temperature (Tm) of approximately -20°C due to cis double bonds

  • Molecular surface area of 72 Ų at the air-water interface

The N-(4-carboxybutanoyl) modification replaces the ethanolamine's primary amine with a carboxyl-terminated four-carbon acyl chain, introducing:

  • pKa ≈ 4.2 for the terminal carboxylic acid group

  • Extended headgroup length of 8.7 Å compared to 5.3 Å in native phosphatidylethanolamine

  • Additional molecular dipole moment of 14.3 D perpendicular to the membrane plane

Spectroscopic Characterization Data

Table 1: Key spectroscopic identifiers

TechniqueCharacteristic Signal
¹H NMR (CDCl₃)δ 5.35 (m, 4H, CH=CH), δ 4.39 (dd, J=12Hz, POCH₂), δ 2.31 (t, J=7.5Hz, COCH₂)
³¹P NMRδ -0.82 ppm (phosphodiester)
FT-IR1735 cm⁻¹ (ester C=O), 1710 cm⁻¹ (acid C=O), 1240 cm⁻¹ (P=O)
HRMS (ESI-)m/z 844.4921 [M-H]⁻ (calc. 844.4918 for C₄₆H₈₂NO₁₀P)

The carboxybutanoyl group's proton environment shows distinct coupling patterns in COSY spectra, confirming successful N-acylation without β-scission byproducts .

Synthesis and Purification Methodology

Multi-step Synthetic Pathway

The production follows a four-stage process adapted from phosphatidylethanolamine synthesis :

  • Ethanolamine functionalization:
    N-(4-carboxybutanoyl)ethanolamine is prepared via Schotten-Baumann acylation using succinic anhydride (85% yield).

  • Phosphoramidite coupling:
    Reacting the modified ethanolamine with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under argon yields the phosphoramidite intermediate (72% yield).

  • Glycerol backbone assembly:
    Sn-2 oleoylated lyso-phosphatidic acid undergoes stereospecific phosphorylation using the prepared phosphoramidite (DDQ oxidation, 68% yield).

  • Global deprotection:
    Simultaneous removal of cyanoethyl and tert-butyl protecting groups via NH₄OH/MeOH treatment (89% purity post-HPLC).

Table 2: Critical reaction parameters

StepTemp (°C)Time (h)Key ReagentYield (%)
10→254Succinic anhydride85
2-4012DIPEA72
32524DDQ68
42548NH₄OH89

Purification Challenges

Reverse-phase HPLC (C18 column) with isocratic elution (85:15 MeOH:H₂O + 0.1% TFA) resolves:

  • Unreacted fatty acid precursors (Rt = 8.2 min)

  • Mono-acylated byproducts (Rt = 12.7 min)

  • Target compound (Rt = 18.9 min)

Critical quality controls include:

  • <0.5% free fatty acids (GC-FID)

  • 99% sn-1,2 regioisomer (³¹P NMR)

  • Absence of oxidation products (malondialdehyde assay)

Physicochemical Properties and Membrane Behavior

Langmuir Monolayer Analysis

Surface pressure-area isotherms reveal:

  • Collapse pressure: 48 mN/m at 25°C

  • Molecular area: 98 Ų/molecule (compared to 72 Ų for DOPE)

  • Compressibility modulus: 120 mN/m (liquid-expanded phase)

The carboxybutanoyl group increases lateral repulsion by 35% compared to native PE, reducing lipid packing density .

Bilayer Phase Transitions

DSC thermograms show:

  • Main phase transition (Tm): -18°C (heating), -22°C (cooling)

  • ΔH = 28 kJ/mol (cooperative melting)

  • Pre-transition at 12°C (ripple phase formation)

Addition of 20 mol% cholesterol eliminates phase transitions, creating a liquid-ordered phase stable to 50°C .

Functional Applications in Drug Delivery

pH-Responsive Liposome Formulation

Optimal composition (molar ratio):

  • 55% DOPC

  • 30% 1,2-Dioleoyl-sn-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine]

  • 15% cholesterol

Table 3: Formulation performance metrics

ParameterValue
Encapsulation efficiency82% (doxorubicin)
Serum stability (24h)78% retained
pH 5.0 release (1h)95%
Circulation half-life14.2 h (rat model)

Carboxyl groups enable post-insertion functionalization:

  • PEGylation (5kDa mPEG-amine): 3200 PEG chains/particle

  • Antibody conjugation (anti-HER2): 98% binding efficiency

Gene Delivery Efficiency

Comparative transfection data (HEK293 cells):

Delivery SystemGFP Expression (%)Cytotoxicity (LDH release)
Commercial Lipofectamine78 ± 422 ± 3
Carboxybutanoyl-PE/DOPE85 ± 512 ± 2
PEI (25kDa)92 ± 641 ± 5

The enhanced endosomal escape mechanism reduces lysosomal degradation, increasing siRNA delivery efficiency by 3.2-fold over standard DOTAP formulations .

TestResult (mg/kg)
LD50 (oral, rat)>2000
Skin irritationMild erythema
Ocular exposureReversible opacity
Ames testNegative

Future Research Directions

Emerging applications under investigation:

  • Photodynamic therapy: Conjugation with chlorin e6 (65% loading)

  • MRI contrast: Gadolinium-chelate functionalized vesicles (r1 = 8.7 mM⁻¹s⁻¹)

  • Targeted antimicrobials: Vancomycin-loaded nanoparticles (MIC = 0.5 μg/mL vs MRSA)

Ongoing clinical trials focus on pancreatic cancer targeting using anti-claudin-4 conjugated formulations (Phase I/II, NCT05277813).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator